Carmichaenine B
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Overview
Description
Carmichaenine B is a natural product isolated from the aerial parts of Aconitum carmichaeli, a plant belonging to the Ranunculaceae family . It is a C19-diterpenoid alkaloid with the molecular formula C23H37NO7 and a molecular weight of 439.54 g/mol . This compound is known for its complex structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carmichaenine B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the aerial parts of Aconitum carmichaeli using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extract is then subjected to various chromatographic techniques to purify this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions
Carmichaenine B, like other diterpenoid alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Carmichaenine B has been the subject of various scientific studies due to its significant biological activities. Some of its applications include:
Chemistry: Used as a reference standard in chromatographic and spectroscopic analyses.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological activities, including potential anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and other bioactive compounds.
Mechanism of Action
The exact mechanism of action of Carmichaenine B is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. These may include modulation of signaling pathways, inhibition of specific enzymes, and interactions with cellular receptors. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Carmichaenine B is part of a group of C19-diterpenoid alkaloids isolated from Aconitum carmichaeli. Similar compounds include:
- Carmichaenine A
- Carmichaenine C
- Carmichaenine D
- Carmichaenine E
- 14-Benzoylneoline
- Neoline
- 10-Hydroxyneoline
- Neolinine
- Songoramine
- Songorine
Compared to these similar compounds, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits.
Properties
Molecular Formula |
C23H37NO7 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol |
InChI |
InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-13(26)23-18(20)16(31-3)14(19(23)24)21(28)8-12(30-2)11-7-22(23,29)17(21)15(11)27/h11-19,25-29H,4-10H2,1-3H3 |
InChI Key |
IVNCQHJFFGCDLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)CO |
Origin of Product |
United States |
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